molecular formula C15H14N2O5 B10869824 Dimethyl 1-(2-aminophenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(2-aminophenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B10869824
M. Wt: 302.28 g/mol
InChI Key: UQKTYIHHASFBSC-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-aminophenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with an aminophenyl group and two ester groups. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(2-aminophenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:

    Condensation Reaction: An aldehyde, such as benzaldehyde, reacts with ethyl acetoacetate and ammonium acetate in ethanol.

    Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring.

    Esterification: The final step involves esterification to introduce the dimethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-aminophenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated aminophenyl derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Dimethyl 1-(2-aminophenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new pharmaceuticals, particularly in cardiovascular and neurological disorders.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-aminophenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension and angina.

    Nicardipine: Similar in structure and used for its vasodilatory effects.

Uniqueness

Dimethyl 1-(2-aminophenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other dihydropyridines, its aminophenyl group provides additional sites for chemical modification and potential biological activity.

This compound’s versatility and potential for modification make it a valuable subject for ongoing research and development in various scientific fields.

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

dimethyl 1-(2-aminophenyl)-4-oxopyridine-3,5-dicarboxylate

InChI

InChI=1S/C15H14N2O5/c1-21-14(19)9-7-17(12-6-4-3-5-11(12)16)8-10(13(9)18)15(20)22-2/h3-8H,16H2,1-2H3

InChI Key

UQKTYIHHASFBSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1=O)C(=O)OC)C2=CC=CC=C2N

Origin of Product

United States

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